4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O/c1-10-2-8-13(9-3-10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-4-6-12(18)7-5-11/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPFQHNSJGVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It’s suggested that similar compounds may inhibit the activity of ache. This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment.
Biochemical Pathways
The compound’s interaction with AchE can affect various biochemical pathways. For instance, inhibition of AchE can lead to an increase in acetylcholine levels, affecting neurotransmission. Additionally, similar compounds have been associated with antioxidant and antitumor activities.
Result of Action
The result of the compound’s action can vary depending on its concentration and the specific biological context. In some cases, similar compounds have been associated with neurotoxic potentials, affecting the AchE activity and Malondialdehyde (MDA) level in the brain.
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H15BrN6O3
- Molecular Weight : 443.2541 g/mol
- CAS Number : 899999-30-5
- SMILES Notation : COc1ccc(cc1n1nnc(c1N)c1onc(n1)c1ccc(cc1)Br)OC
This compound features a complex structure combining oxadiazole and triazole moieties, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : Compounds related to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
The mechanism by which this compound induces apoptosis in cancer cells appears to involve the activation of the p53 pathway and caspase activation. Western blot analyses have shown increased levels of p53 and cleaved caspase-3 in treated cells, suggesting a pathway for programmed cell death .
Other Biological Activities
Beyond anticancer effects, oxadiazole derivatives have been reported to possess:
- Antimicrobial Activity : Some studies indicate that oxadiazoles exhibit antimicrobial properties against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can be influenced by substituents on the phenyl rings and the oxadiazole core. For example, the introduction of halogen atoms has shown to decrease antiproliferative activities in certain compounds .
Case Study 1: Anticancer Evaluation
In a study evaluating several oxadiazole derivatives, one compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM). The study concluded that modifications to the oxadiazole core could enhance efficacy further .
Case Study 2: Apoptosis Induction
A flow cytometry assay demonstrated that specific derivatives induced apoptosis in a dose-dependent manner across multiple cancer cell lines, reinforcing the therapeutic potential of these compounds .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains and fungi. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing triazole and oxadiazole rings. The compound has been evaluated for its ability to induce apoptosis in cancer cells. For instance, oxadiazole derivatives have shown promise in targeting specific cancer pathways, leading to cell cycle arrest and programmed cell death .
3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that the compound may also possess the ability to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Material Science Applications
1. Photophysical Properties
The incorporation of bromophenyl groups in organic compounds often enhances their photophysical properties. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to its potential for efficient charge transport and light emission characteristics .
2. Sensor Development
The unique chemical structure allows for applications in sensor technology. Compounds featuring oxadiazole and triazole functionalities can be engineered to detect specific ions or molecules, making them suitable for environmental monitoring or biomedical diagnostics .
Case Studies
Comparison with Similar Compounds
Structural Analogs in the 1,2,3-Triazole-Oxadiazole Family
Key analogs include compounds from and related derivatives:
Key Observations :
- 4-Methylphenyl on the triazole offers steric bulk without significant electronic disruption, whereas chloro substituents (e.g., in E595-0338) may enhance metabolic stability but reduce solubility .
Heterocyclic Variations
Benzothiazole-Triazole Hybrid ()
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :
Benzoxazole-Oxadiazole Hybrid ()
- 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine :
Substituent Effects on Bioactivity
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in target binding, as seen in the target compound versus chloro-analogs .
- Trifluoromethyl Substitution ():
- 4-[3-(4-MePh)-1,2,4-Oxadiazol-5-yl]-1-[3-(CF₃)Ph]-1H-1,2,3-Triazol-5-amine :
- The CF₃ group increases electron-withdrawing effects and metabolic resistance .
Physicochemical and Spectral Properties
Q & A
Q. What synthetic routes are recommended for preparing the compound, and what parameters critically influence reaction efficiency?
The compound can be synthesized via cyclocondensation of precursors such as amidoximes and acyl chlorides, followed by Huisgen 1,3-dipolar cycloaddition for triazole formation . Key parameters include:
- Temperature : Optimal ranges between 80–120°C for oxadiazole ring closure.
- Catalysts : Use of Cu(I) catalysts (e.g., CuI) for click chemistry in triazole synthesis.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Analytical validation : Confirm structure via / NMR, HRMS, and IR spectroscopy. Purity >95% by HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers design initial biological activity screening for this compound?
Prioritize assays based on structural analogs (e.g., oxadiazole-triazole hybrids with reported antimicrobial or anticancer activity):
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) . Include positive controls (e.g., cisplatin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. How can low yields during scale-up synthesis be systematically addressed?
Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies:
- Optimize stoichiometry : Use 1.2–1.5 equivalents of acyl chloride for amidoxime activation.
- Microwave-assisted synthesis : Reduces reaction time (15–30 mins vs. 12–24 hrs) and improves purity .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
- Workup modifications : Replace column chromatography with pH-dependent extraction (e.g., basify reaction mixture to isolate product) .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or impurities. Solutions include:
- Cross-laboratory validation : Reproduce assays in independent labs using standardized protocols.
- Purity reassessment : Reanalyze compound batches via LC-MS to rule out degradation products.
- Target-specific studies : Use CRISPR-engineered cell lines to isolate mechanism-of-action (e.g., knockout EGFR to confirm kinase inhibition) . Example: A 2025 study resolved conflicting cytotoxicity data by identifying batch-dependent impurity levels (>5% byproducts skewed IC values) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., PARP-1, tubulin). Focus on hydrogen bonding with oxadiazole N-O groups and π-π stacking with bromophenyl rings .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR models : Train models on triazole-oxadiazole datasets to predict ADMET properties (e.g., logP, BBB permeability) .
Methodological Challenges and Solutions
Q. What experimental designs validate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via HPLC.
- Plasma stability : Use human plasma (37°C, 1–6 hrs) with LC-MS quantification.
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines .
Q. How to address poor solubility in aqueous media for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
